molecular formula C11H11F2NO B13223178 1-(2,3-Difluorophenyl)piperidin-2-one

1-(2,3-Difluorophenyl)piperidin-2-one

Cat. No.: B13223178
M. Wt: 211.21 g/mol
InChI Key: ZIJZIALSTMLDOJ-UHFFFAOYSA-N
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Description

1-(2,3-Difluorophenyl)piperidin-2-one (CAS 2060020-49-5) is a fluorinated organic compound with the molecular formula C11H11F2NO and a molecular weight of 211.21 . It belongs to the piperidin-2-one family, a privileged scaffold in medicinal chemistry known for its prevalence in biologically active molecules . The 2,3-difluorophenyl substitution on the nitrogen atom is a significant structural feature, as difluorophenyl groups are commonly employed in drug discovery to fine-tune a compound's electronic properties, metabolic stability, and binding affinity . Piperidin-2-one derivatives are versatile intermediates in organic synthesis and have been identified as key precursors in the development of receptor antagonists, highlighting their value in pharmaceutical research . This compound is intended for research and development applications only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11F2NO

Molecular Weight

211.21 g/mol

IUPAC Name

1-(2,3-difluorophenyl)piperidin-2-one

InChI

InChI=1S/C11H11F2NO/c12-8-4-3-5-9(11(8)13)14-7-2-1-6-10(14)15/h3-5H,1-2,6-7H2

InChI Key

ZIJZIALSTMLDOJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)C2=C(C(=CC=C2)F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1 2,3 Difluorophenyl Piperidin 2 One

Retrosynthetic Analysis and Strategic Disconnections for 1-(2,3-Difluorophenyl)piperidin-2-one

Retrosynthetic analysis is a technique used to design a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.com For this compound, two primary strategic disconnections are most logical.

The most evident disconnection is at the aryl C–N bond (Disconnection I, Scheme 1). This bond is typically formed in the final stages of a synthesis via cross-coupling reactions. This approach simplifies the target molecule into two key synthons: a nucleophilic piperidin-2-one anion and an electrophilic 2,3-difluorophenyl cation. The corresponding real-world reagents are piperidin-2-one (δ-valerolactam) and a 2,3-difluorophenyl halide (e.g., 1-bromo-2,3-difluorobenzene (B1273032) or 1-iodo-2,3-difluorobenzene). This strategy is advantageous as it utilizes readily available precursors.

A second approach involves disconnecting the amide bond within the piperidinone ring (Disconnection II, Scheme 1). This retrosynthetic step linearizes the heterocyclic core, leading to a 5-aminopentanoic acid derivative bearing the 2,3-difluorophenyl group on the nitrogen atom. This intermediate, N-(2,3-difluorophenyl)-5-aminopentanoic acid, can be further disconnected at the C5-N bond, leading back to 2,3-difluoroaniline (B47769) and a five-carbon chain with electrophilic termini, such as 5-halopentanoic acid or its ester. This pathway allows for the introduction of the aryl group early in the synthesis, followed by a final ring-closing step.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic disconnections for this compound, showing Disconnection I at the C-N aryl bond and Disconnection II at the internal amide bond.This image is a placeholder representing the described retrosynthetic pathways.

Formation of the Piperidinone Ring: Mechanistic Insights and Optimization

Key Cyclization Reactions and Catalytic Systems

The formation of lactam rings is a well-established area of organic synthesis. uni-regensburg.de Classical methods often involve the intramolecular cyclization of ω-amino acids or their esters, sometimes requiring harsh conditions. Modern synthetic chemistry, however, offers a range of milder, catalytically driven alternatives.

One powerful method is the reductive cyclization of precursors like γ-carboalkoxynitriles or δ-aminoamides. dtic.mil Transition metal catalysis has also provided efficient routes. For instance, iridium-based catalysts have been used for the N-heterocyclization of primary amines with diols, a process that could be adapted for piperidinone synthesis. organic-chemistry.org Gold-catalyzed cyclization of N-homopropargyl amides represents another advanced strategy that can generate the piperidinone core through a sequence of cyclization and rearrangement. nih.gov Aza-Michael reactions, which involve the addition of an amine to an α,β-unsaturated carbonyl compound, can also be employed intramolecularly to construct the piperidine (B6355638) framework. nih.govnih.gov

Cyclization Method Precursor Type Typical Catalyst/Conditions Advantages
Thermal Cyclizationω-amino acid/esterHigh temperatureSimple, no catalyst required
Reductive Cyclizationγ-cyanocarboxylic esterHydrogenation (e.g., Raney Ni)Utilizes readily available precursors
Dieckmann CondensationDiester with a nitrogen linkerStrong base (e.g., NaOEt)Forms C-C bond, good for substituted rings dtic.mil
Metal-Catalyzed CyclizationAmino alcohols, N-homopropargyl amidesIr, Au, Pd complexes organic-chemistry.orgnih.govMild conditions, high efficiency
Intramolecular aza-MichaelN-tethered α,β-unsaturated estersOrganocatalysts or basesHigh atom economy, stereocontrol possible nih.gov

Enantioselective and Stereoselective Approaches to the Piperidinone Core

For applications where chirality is crucial, enantioselective methods for constructing the piperidinone ring are paramount. Such strategies are vital for creating optically active analogues.

Asymmetric hydrogenation of unsaturated piperidinone precursors using chiral rhodium or ruthenium catalysts is a common approach to introduce stereocenters with high enantiomeric excess. nih.gov Organocatalysis has emerged as a powerful tool for enantioselective piperidinone synthesis. For example, chiral amine catalysts can facilitate enantioselective intramolecular aza-Michael reactions to produce piperidines with high stereocontrol. nih.govnih.gov

Another strategy is the diastereoselective reduction of a pre-existing piperidinone ring that contains a chiral auxiliary or a substituent that directs the approach of a reducing agent. For instance, the reduction of a substituted piperidin-3-one (B1582230) using bulky reducing agents like N-selectride has been shown to proceed with excellent cis-diastereoselectivity. acs.org These methods provide access to highly functionalized, chirally enriched piperidinone scaffolds that can be further elaborated. nih.govajchem-a.com

Introduction of the 2,3-Difluorophenyl Moiety: Coupling Strategies

The formation of the C(aryl)–N bond is a critical step, particularly for the synthetic route based on Disconnection I. Modern organic synthesis relies heavily on transition-metal-catalyzed cross-coupling reactions for this purpose, which have largely replaced harsher classical methods. researchgate.net

The Buchwald-Hartwig amination is a premier method for this transformation. wikipedia.org This palladium-catalyzed reaction couples an amine (or in this case, a lactam) with an aryl halide or triflate. organic-chemistry.org The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base (e.g., NaOt-Bu, K₂CO₃). libretexts.org The choice of ligand is crucial and can be tailored to optimize the coupling of the specific lactam and aryl halide partners. rsc.org

The Ullmann condensation is a classical, copper-catalyzed alternative for N-arylation. wikipedia.org Traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder. nih.gov However, modern protocols have significantly improved the reaction's scope and mildness through the use of soluble copper(I) salts (e.g., CuI) and various ligands, such as diamines or phenanthrolines. organic-chemistry.org

More recently, visible-light photoredox catalysis has been developed for the direct N-arylation of lactams under mild, metal-free conditions, offering a potentially greener alternative. uni-regensburg.de

Coupling Method Catalyst System Base Solvent Temperature Key Features
Buchwald-Hartwig AminationPd(0) or Pd(II) precursor + Phosphine LigandNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-110 °CBroad scope, high functional group tolerance wikipedia.orgorganic-chemistry.org
Ullmann CondensationCuI, Cu₂O, or Cu powder + Ligand (e.g., diamine)K₂CO₃, K₃PO₄DMF, NMP, DMSO100-210 °CEconomical catalyst, improved by modern ligands wikipedia.org
Photoredox N-ArylationOrganic Dye or Ir/Ru complexOrganic BaseAcetonitrile, DMSORoom TempMetal-free options, very mild conditions uni-regensburg.de

Post-Synthetic Modifications and Functionalization of this compound

Once the core structure of this compound is assembled, it can be further modified to generate a library of analogues. Functionalization can be targeted at either the piperidinone ring or the difluorophenyl moiety.

Piperidinone Ring Modification: The α-protons adjacent to the carbonyl group (at the C3 position) can be removed by a strong base to form an enolate, which can then react with various electrophiles. This allows for α-alkylation or aldol-type condensation reactions to introduce substituents at this position. researchgate.net Radical-mediated reactions, such as the Hofmann-Löffler reaction, can be used to introduce functionality at other positions on the ring, like the C5 position, via intramolecular hydrogen abstraction. wikipedia.org

2,3-Difluorophenyl Ring Modification: The difluorophenyl ring can undergo electrophilic aromatic substitution. The directing effects of the two fluorine atoms (ortho, para-directing) and the N-lactam group (ortho, para-directing, deactivating) will influence the position of substitution. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely be directed to the C4 or C6 positions. Alternatively, directed ortho-metalation using a strong base like n-butyllithium could enable functionalization at the C6 position, adjacent to the lactam nitrogen.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce its environmental impact by improving efficiency and minimizing waste and hazard.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions or tandem reactions that form the piperidinone ring in a single step, such as the Castagnoli-Cushman reaction, are highly atom-economical. researchgate.net

Catalysis: The use of catalytic instead of stoichiometric reagents is a core principle. The Buchwald-Hartwig and modern Ullmann couplings are excellent examples, requiring only small amounts of palladium or copper catalysts. Biocatalysis, using enzymes like transaminases or lipases to form the lactam ring, represents a highly sustainable approach, often proceeding in aqueous media under mild conditions. rsc.orgnih.gov

Solvent Choice: Efforts should be made to replace hazardous solvents (e.g., chlorinated hydrocarbons, DMF) with greener alternatives like water, ethanol, or 2-MeTHF. nih.gov In some cases, solvent-free reaction conditions can be developed, further reducing waste. researchgate.net

Energy Efficiency: Developing reactions that proceed at ambient temperature and pressure reduces energy consumption. Photochemical methods, which use light as a traceless reagent, can often be performed under very mild conditions. uni-regensburg.de

Process Intensification: The use of continuous flow chemistry can offer better control over reaction parameters, improve safety, and facilitate scaling up, contributing to a more efficient and sustainable manufacturing process. digitellinc.com

By integrating these principles, the synthesis of this compound can be optimized not only for yield and purity but also for environmental sustainability.

Scalable Synthesis and Process Chemistry Considerations

The industrial production of this compound necessitates the development of a synthetic route that is not only high-yielding and cost-effective but also safe, environmentally benign, and amenable to large-scale manufacturing equipment. While academic literature often focuses on novel synthetic transformations, process chemistry prioritizes robustness, reproducibility, and the control of critical process parameters. The primary route considered for the scalable synthesis of this N-aryl lactam is the cross-coupling of 2-piperidinone (also known as δ-valerolactam) with a suitable 2,3-difluoro-substituted aromatic partner.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds and is a leading candidate for the large-scale synthesis of this compound. This palladium-catalyzed cross-coupling reaction offers a direct approach to link the nitrogen atom of the piperidinone ring to the difluorophenyl moiety. Key to the successful implementation of this reaction on an industrial scale is the meticulous optimization of several reaction parameters.

Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical for achieving high catalytic turnover numbers and turnover frequencies, which directly impacts the cost-effectiveness of the process. While a variety of palladium sources can be used, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common starting points. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. For the coupling of lactams, bulky, electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and RuPhos have shown promise in similar N-arylations.

Base and Solvent Selection: The choice of base is another critical parameter that can significantly influence the reaction rate and yield. Common bases used in Buchwald-Hartwig aminations include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The selection of the base is often interdependent with the choice of solvent. Aprotic polar solvents like toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. Process development would involve screening a matrix of base-solvent combinations to identify the optimal conditions that provide high yield, minimize side reactions, and facilitate product isolation.

Reaction Conditions and Work-up: Temperature and reaction time are critical process parameters that need to be carefully controlled to ensure complete conversion and minimize the formation of impurities. Following the reaction, a robust and scalable work-up and purification procedure is essential. This may involve aqueous washes to remove inorganic salts, followed by crystallization or chromatographic purification. For large-scale production, crystallization is the preferred method of purification due to its cost-effectiveness and efficiency. The development of a crystallization process would focus on selecting a suitable solvent system that provides high recovery of the product with excellent purity.

A hypothetical scalable synthesis of this compound via a Buchwald-Hartwig amination is outlined below. It is important to note that these conditions are illustrative and would require extensive optimization in a process chemistry laboratory.

The reaction would involve charging a suitable reactor with 2-piperidinone, 1-bromo-2,3-difluorobenzene, a palladium catalyst, a phosphine ligand, and a base in a suitable solvent. The mixture would be heated under an inert atmosphere until the reaction is complete.

ParameterConditionRationale
Aryl Halide 1-Bromo-2,3-difluorobenzeneCommercially available and suitable reactivity for cross-coupling.
Lactam 2-Piperidinone (δ-Valerolactam)Readily available starting material.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Common and effective palladium precursors.
Ligand XPhos or RuPhosBulky, electron-rich ligands known to be effective for N-arylation of amides.
Base K₃PO₄ or Cs₂CO₃Often effective and can be easier to handle on a large scale than alkoxides.
Solvent Toluene or DioxaneAprotic solvents that are commonly used and have appropriate boiling points.
Temperature 80-110 °CTypical temperature range for Buchwald-Hartwig aminations.

For a successful scale-up, a thorough understanding of the reaction kinetics and thermodynamics is crucial. Process analytical technology (PAT) tools, such as in-situ infrared spectroscopy (IR) or high-performance liquid chromatography (HPLC), can be employed to monitor the reaction progress in real-time, ensuring consistency and allowing for precise control of the reaction endpoint.

Furthermore, a comprehensive impurity profile of the final product would need to be established. Potential impurities could arise from side reactions such as hydrodehalogenation of the aryl halide or dimerization of the starting materials. The purification process must be designed to effectively remove these impurities to meet the stringent quality requirements for pharmaceutical intermediates.

Safety is a paramount consideration in any large-scale chemical synthesis. A thorough hazard and operability (HAZOP) study would be conducted to identify and mitigate any potential safety risks associated with the process, including the handling of flammable solvents, pyrophoric reagents (if any), and the palladium catalyst.

In Vitro Biological Activity and Pharmacological Characterization of 1 2,3 Difluorophenyl Piperidin 2 One

Identification and Validation of Molecular Targets and Pathways in In Vitro Systems

Currently, there are no published studies that have identified or validated specific molecular targets or pathways for 1-(2,3-Difluorophenyl)piperidin-2-one in in vitro systems. Research on other piperidine (B6355638) derivatives has implicated a variety of targets, including but not limited to, enzymes, G-protein coupled receptors, and ion channels. For instance, certain N-substituted piperidine derivatives have been investigated for their effects on cholinesterase enzymes. who.int However, without direct experimental data, the molecular targets of this compound remain unknown.

Enzymatic Inhibition and Activation Studies of this compound

No enzymatic inhibition or activation studies specifically involving this compound have been reported in the scientific literature. The difluorophenyl moiety and the piperidin-2-one scaffold could theoretically interact with a range of enzymes. For example, various fluorinated compounds are known to act as enzyme inhibitors. Future research would be necessary to screen this compound against a panel of relevant enzymes to determine any potential inhibitory or activating effects.

Receptor Binding Affinities and Ligand-Target Interaction Profiling (In Vitro)

There is no available data on the receptor binding affinities of this compound. Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. Such studies have not been conducted or published for this particular molecule. While other piperidine-containing molecules have been shown to bind to various receptors, including dopamine, serotonin, and opioid receptors, it is not possible to extrapolate these findings to this compound without direct experimental evidence. nih.govnih.govnih.gov

Cellular Assays and Phenotypic Screening in Diverse Cell Lines

Phenotypic screening in various cell lines is a crucial step in understanding the biological effects of a novel compound. At present, there are no published reports detailing the effects of this compound in any cellular assays or phenotypic screens. Such studies would be essential to elucidate its potential effects on cell viability, proliferation, migration, and other cellular processes. For example, other novel piperidine derivatives have been evaluated for their anti-proliferative activity in cancer cell lines like A549. nih.gov

Pharmacological Characterization of this compound in Relevant In Vitro Models

A thorough pharmacological characterization of this compound in relevant in vitro models is currently absent from the scientific literature. This would involve a series of experiments designed to understand its mechanism of action and functional effects in controlled laboratory settings. The characterization of other novel compounds often involves a battery of in vitro assays to build a comprehensive pharmacological profile. nih.gov

Comparative Biological Activity Analysis with Related Chemical Scaffolds

Due to the lack of biological activity data for this compound, a comparative analysis with related chemical scaffolds is not feasible. Such an analysis would require experimental data on the target compound to draw meaningful comparisons with structurally similar molecules that have been biologically evaluated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 2,3 Difluorophenyl Piperidin 2 One Derivatives

Design and Synthesis of Structurally Diverse Analogues of 1-(2,3-Difluorophenyl)piperidin-2-one

The generation of a diverse library of analogues is the cornerstone of any SAR study. For derivatives of this compound, synthetic strategies are designed to allow for systematic and varied modifications at key positions of the molecule. Common synthetic routes often involve multi-step sequences that build the piperidinone core and subsequently attach the functionalized aryl group.

One prevalent strategy is the N-arylation of a pre-formed piperidin-2-one ring with a suitable 2,3-difluorophenyl derivative. More versatile approaches, however, focus on constructing the piperidinone ring itself, which allows for greater diversity. For instance, a multicomponent reaction could bring together a substituted benzaldehyde, an amine, and a nitro-containing butyrate (B1204436) to form a substituted 5-nitropiperidin-2-one, which can be further modified. acs.org Such methods are advantageous as they permit variations at multiple positions, including the N-1, C-4, and C-6 positions of the piperidinone ring, by simply changing the starting materials. acs.org

The design of these analogues is often guided by initial biological data or computational modeling. The goal is to create a matrix of compounds that systematically probe the effect of steric bulk, electronics, and hydrogen bonding potential across the entire molecular scaffold. This includes synthesizing derivatives with different substituents on both the piperidinone and the difluorophenyl rings to build a comprehensive understanding of the molecule's interaction with its biological target. ajchem-a.comnih.gov

Impact of Substitutions on the Piperidinone Ring on Biological Activity

Modifications to the piperidinone ring are critical for probing the binding pocket of a biological target and optimizing pharmacokinetic properties. The piperidine (B6355638) scaffold is a common motif in pharmaceuticals, and its substitution pattern can drastically alter a compound's activity. researchgate.net

Studies on related N-aryl piperidine and piperidinone structures have shown that introducing substituents at various positions of the heterocyclic ring can lead to significant changes in biological efficacy. For example, in a series of nociceptin (B549756) opioid receptor ligands, substitutions at the 2-position of an indole (B1671886) ring attached to a piperidine core were found to affect both receptor selectivity and intrinsic activity. nih.gov Similarly, for donepezil (B133215) analogues, which feature a piperidine ring, substitutions at the 2-position of the piperidine moiety were found to be sensitive to stereochemistry, with changes potentially altering the compound's conformation within the enzyme's binding pocket and thus reducing inhibitory potency. nih.govacs.org

The introduction of functional groups that can act as hydrogen bond donors or acceptors, or groups that introduce specific stereochemistry, can lead to enhanced binding affinity and selectivity. The following table illustrates hypothetical SAR data for substitutions on the piperidinone ring based on common findings in medicinal chemistry.

Compound IDPiperidinone Ring SubstitutionBiological Activity (IC50, nM)
Parent None150
A-1 3-methyl125
A-2 4-hydroxy75
A-3 5,5-dimethyl200
A-4 6-phenyl90

This table is illustrative, demonstrating how substitutions on the piperidinone ring can modulate biological activity. Increased steric bulk (A-3) may decrease activity, while adding a hydrogen-bonding group (A-2) or a hydrophobic interacting group (A-4) could enhance it.

Influence of Modifications to the 2,3-Difluorophenyl Moiety on Compound Potency and Selectivity

The 2,3-difluorophenyl group is a key component of the molecule, often responsible for crucial interactions with the target protein through hydrophobic and specific halogen-bonding interactions. Modifying this moiety is a primary strategy for enhancing potency and achieving selectivity against related off-targets.

The number and position of fluorine atoms on the phenyl ring can significantly impact a compound's electronic properties and its ability to interact with the target. nih.gov SAR studies on various N-aryl compounds have demonstrated that subtle changes, such as moving a substituent from a meta to a para position, can result in dramatic shifts in activity—in some cases by several hundred-fold. unitn.it This is often because a specific substitution position allows the group to access a particular sub-pocket within the binding site, forming favorable interactions that are not possible from another position.

Furthermore, replacing the difluoro substitution pattern with other groups (e.g., chloro, methoxy, cyano) or adding further substituents can modulate the compound's lipophilicity, metabolic stability, and binding affinity. unitn.it For instance, in a series of N-aryl-piperidine derivatives, the agonistic activity was found to be greatly influenced by the specific substituents on the aromatic ring. nih.gov

The table below provides a representative SAR for modifications to the phenyl ring, demonstrating the sensitivity of biological activity to the substitution pattern.

Compound IDPhenyl Ring SubstitutionPotency (IC50, nM)Selectivity Index
Parent 2,3-difluoro15010
B-1 2,4-difluoro1808
B-2 3,4-difluoro16512
B-3 3-fluoro, 4-chloro9525
B-4 2,3-dichloro11015
B-5 3-cyano3505

This illustrative data shows that altering the halogen position (B-1, B-2) can have a modest effect, while introducing different halogens (B-3, B-4) or changing the electronic nature of the substituent (B-5) can significantly impact both potency and selectivity.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional shape (conformation) of a molecule is paramount to its biological function, as it dictates how the molecule fits into its target's binding site. For this compound derivatives, a key conformational feature is the relative orientation of the piperidinone ring and the difluorophenyl ring. The rotation around the N-C(aryl) bond is often restricted, leading to one or more low-energy, preferred conformations.

Computational chemistry, using methods like Density Functional Theory (DFT), is employed to calculate the geometries of minimum-energy conformers and the energy barriers between them. researchgate.net Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable data that can be correlated with these theoretical calculations to determine the dominant conformation in solution. researchgate.netacs.org

A strong correlation often exists between a molecule's ability to adopt a specific, "bioactive" conformation and its observed biological activity. If structural modifications, such as adding a bulky substituent, prevent the molecule from adopting this optimal shape, a significant loss of potency can occur. nih.gov Therefore, conformational analysis is a predictive tool in drug design, helping to rationalize observed SAR and guide the synthesis of new analogues that are pre-organized to fit the target receptor.

Application of Acylation Reactions in Derivative Synthesis for SAR Exploration

Acylation is a powerful and versatile chemical reaction used extensively in the synthesis of derivative libraries for SAR exploration. It involves the introduction of an acyl group (R-C=O) onto a molecule, typically at a nucleophilic site like an amine or alcohol. For piperidinone-based scaffolds, acylation can be used in several ways.

If the piperidinone ring itself contains a suitable functional handle (e.g., an amino or hydroxyl substituent), acylation can be used to rapidly introduce a wide variety of groups (amides, esters). This allows chemists to probe for new interactions in the target's binding site. More commonly, for N-aryl piperidinones, acylation is used to modify precursors. For example, a 4-aryl piperidine can be readily acylated at the nitrogen atom using various acylating agents like acid chlorides or anhydrides to generate a diverse set of amides. google.com This approach enables the systematic exploration of how different acyl groups impact biological activity.

The use of indium metal has been reported as a catalyst for the synthesis of 4-aryl-4-acyl piperidine derivatives, highlighting the ongoing development of novel synthetic methods to facilitate the creation of diverse analogues for biological screening. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. tandfonline.com For a set of this compound analogues with known biological activities (e.g., IC50 values), a QSAR model can be developed to predict the activity of new, unsynthesized compounds.

The process involves several key steps:

Data Set Preparation : A training set of molecules with a wide range of structural diversity and biological activity is selected.

Descriptor Calculation : For each molecule, a large number of numerical parameters, known as molecular descriptors, are calculated. These can describe topological, electronic, steric, or hydrophobic properties. tandfonline.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines), are used to build an equation that links a selection of the most relevant descriptors to the biological activity. nih.govtandfonline.comresearchgate.net

Validation : The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of molecules). tandfonline.comresearchgate.net

A typical QSAR equation might look like this: pIC50 = c0 + c1(Descriptor 1) - c2(Descriptor 2) + c3*(Descriptor 3)

Such models provide valuable insights into which molecular properties are most important for activity and can guide the design of new analogues with potentially improved potency. mdpi.com

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Design (FBDD) Approaches

Modern drug discovery heavily relies on advanced computational and experimental techniques like SBDD and FBDD to accelerate the identification and optimization of lead compounds.

Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, typically from X-ray crystallography or cryo-electron microscopy. Using this structural information, medicinal chemists can visualize how a ligand, such as a this compound derivative, binds to the active site. nih.gov This allows for the rational design of new analogues with modifications aimed at improving specific interactions—for example, adding a hydroxyl group to form a new hydrogen bond with a specific amino acid residue in the protein. nih.gov This targeted approach can significantly improve potency and selectivity.

Computational and Theoretical Investigations of 1 2,3 Difluorophenyl Piperidin 2 One

Molecular Docking Simulations of 1-(2,3-Difluorophenyl)piperidin-2-one with Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug discovery, docking is frequently used to predict the binding mode of a small molecule ligand to a protein target. For a novel compound like this compound, docking studies would be a crucial first step in identifying potential biological targets and understanding the structural basis of its activity.

Initial virtual screening campaigns could be performed against a panel of known drug targets, such as G-protein coupled receptors (GPCRs), kinases, and enzymes, where piperidine-containing molecules have previously shown activity. clinmedkaz.org The difluorophenyl moiety can engage in various non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, which would be assessed by the docking software's scoring function. The results of such a screening could highlight promising targets for further investigation.

Table 1: Illustrative Molecular Docking Results of this compound with Hypothetical Protein Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Cyclooxygenase-2 (COX-2)5IKR-9.2Arg120, Tyr355, Ser530Hydrogen Bond, π-π Stacking
Dopamine D2 Receptor6CM4-8.7Asp114, Ser193, Phe389Ionic, Hydrogen Bond, Hydrophobic
Cathepsin K5MQY-8.1Cys25, Gly66, Asn162Hydrogen Bond, Halogen Bond
FAAH3PPM-7.5Ser241, Ser217, Ile238Covalent (potential), Hydrophobic

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results would be obtained from specific molecular docking studies.

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Kinetics and Dynamics

Following the identification of potential targets through molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic picture of the ligand-target interactions. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon ligand binding. nih.gov

For the this compound-protein complexes predicted by docking, MD simulations could be run for several nanoseconds or even microseconds to assess the stability of the interactions. These simulations can also be used to calculate the binding free energy, providing a more accurate estimation of the binding affinity than docking scores alone. Furthermore, advanced MD techniques can be used to study the kinetics of binding, including the association (k_on) and dissociation (k_off) rates, which are critical parameters for drug efficacy. vetmeduni.ac.at

Quantum Chemical Calculations and Electronic Structure Analysis of the Compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed understanding of the electronic properties of this compound. nanobioletters.com These calculations can determine the molecule's three-dimensional geometry, electrostatic potential surface, and frontier molecular orbitals (HOMO and LUMO). researchgate.net

The electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its interactions with biological targets. The energies of the HOMO and LUMO can provide information about the molecule's reactivity and its ability to participate in charge-transfer interactions. This information is valuable for rationalizing observed biological activities and for designing derivatives with improved properties.

Table 2: Selected Quantum Chemical Properties of this compound (Calculated at B3LYP/6-31G level)*

PropertyValue
Dipole Moment3.45 D
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Molecular Electrostatic Potential (Min/Max)-0.05 / +0.05 a.u.

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values would be obtained from specific quantum chemical calculations.

In Silico Prediction of Biological Activities and Target Interactions

In addition to physics-based methods, a variety of machine learning and statistical models can be used to predict the biological activities and potential targets of this compound. These in silico tools leverage large databases of known chemical structures and their associated biological data to make predictions for new molecules. nih.gov

Web-based platforms and software can predict a wide range of properties, including potential pharmacological activities (e.g., anti-inflammatory, anticancer), ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and off-target liabilities. researchgate.net These predictions can help to prioritize experimental testing and to identify potential issues early in the drug discovery process.

De Novo Design and Virtual Screening Strategies Utilizing the this compound Scaffold

The this compound scaffold can serve as a starting point for the design of new, optimized compounds. De novo design algorithms can generate novel molecular structures that are complementary to a target's binding site, often using the core scaffold as a building block. schrodinger.com

Virtual screening is another powerful technique where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific target. sciengpub.ir Libraries of compounds containing the this compound scaffold could be virtually screened against high-value targets to identify new lead compounds with potentially higher potency or improved properties.

Computational Chemistry in the Optimization of Synthesis and Reaction Pathways

Computational chemistry can also play a significant role in optimizing the synthesis of this compound and its derivatives. Theoretical calculations can be used to model reaction mechanisms, predict the stability of intermediates and transition states, and identify the most energetically favorable reaction pathways. methodist.edunih.gov This can help chemists to design more efficient and cost-effective synthetic routes, reducing the amount of time and resources required for chemical synthesis.

By calculating the activation energies for different synthetic steps, computational models can guide the selection of reagents and reaction conditions. This predictive power can accelerate the synthetic process, enabling the rapid generation of analogs for structure-activity relationship (SAR) studies.

Preclinical Pharmaceutical Research and Development Perspectives on 1 2,3 Difluorophenyl Piperidin 2 One Non Human Research Focus

Preclinical Investigational Frameworks and Models for 1-(2,3-Difluorophenyl)piperidin-2-one

The preclinical investigation of a new chemical entity (NCE) like this compound would commence with the establishment of a robust investigational framework. This framework is designed to systematically evaluate the compound's potential as a therapeutic agent before it can be considered for human trials. The initial step involves in vitro (cell-based) and ex vivo (tissue-based) assays to determine the compound's primary mechanism of action and to identify potential biological targets.

Pharmacokinetic (PK) Profiling in Preclinical Species (Absorption, Distribution, Metabolism, Excretion)

Pharmacokinetic (PK) studies are fundamental to understanding how an organism's body affects a drug. For this compound, this would involve characterizing its absorption, distribution, metabolism, and excretion (ADME) profile in various preclinical species, typically starting with rodents (mice or rats) and potentially progressing to larger animals like dogs or non-human primates. sci-hub.stnih.gov

Absorption: Studies would determine the rate and extent to which the compound is absorbed into the bloodstream after administration via different routes (e.g., oral, intravenous). Oral bioavailability is a key parameter assessed in these studies. nih.gov

Distribution: This aspect of PK profiling investigates where the compound travels within the body after absorption. Key parameters include the volume of distribution and the extent of plasma protein binding. sci-hub.st Tissue distribution studies would also be conducted to see if the compound accumulates in specific organs. nih.gov

Metabolism: The metabolic fate of this compound would be investigated to identify the primary enzymes responsible for its breakdown (often cytochrome P450 enzymes) and to characterize the resulting metabolites. sci-hub.st This is crucial as metabolites can be active, inactive, or even toxic.

Excretion: These studies determine how the compound and its metabolites are eliminated from the body, for example, via urine or feces. The elimination half-life is a critical parameter that helps in determining dosing frequency. nih.gov

A hypothetical summary of pharmacokinetic parameters for this compound in different preclinical species is presented in the interactive table below.

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (h)Bioavailability (%)
MouseOral1.550025004.265
RatOral2.045028005.160
DogOral2.530032008.355
MouseIntravenous0.1120038003.9100
RatIntravenous0.1110046004.8100
DogIntravenous0.190058007.9100

Note: The data in this table is purely illustrative and not based on actual experimental results for this compound.

Pharmacodynamic (PD) Modeling in Relevant Preclinical Models

Pharmacodynamic (PD) modeling aims to understand the relationship between drug concentration at the site of action and the resulting pharmacological effect. For this compound, this would involve developing models that can predict its therapeutic and potential adverse effects.

Initially, in vitro concentration-response curves would be generated to determine the compound's potency (EC50 or IC50) against its biological target. Subsequently, in vivo PD studies would be conducted in relevant animal models of disease. These studies correlate the pharmacokinetic profile of the compound with a measurable biological response over time. For example, if the compound is an enzyme inhibitor, PD modeling would assess the degree of enzyme inhibition in relation to the compound's concentration in the target tissue. The ultimate goal of PK/PD modeling is to establish a quantitative link between the dose administered and the intensity and duration of the pharmacological effect, which is crucial for predicting a therapeutic dose range in humans. nih.gov

Exploratory Studies in In Vivo Disease Models (Non-human)

Once a basic understanding of the PK and PD properties of this compound is established, exploratory in vivo studies in relevant disease models are conducted to assess its potential efficacy. The choice of these models is entirely dependent on the compound's proposed therapeutic indication, which is currently unknown for this specific molecule.

For illustrative purposes, if the compound were being investigated as a potential anti-cancer agent, it would be tested in various cancer xenograft models in immunocompromised mice. nih.gov In these models, human cancer cells are implanted in mice, and the effect of the compound on tumor growth is evaluated. nih.gov Alternatively, if it were being explored for a neurological disorder, it might be tested in animal models of that specific condition, such as a mouse model of Alzheimer's disease or a rat model of epilepsy. The outcomes of these exploratory studies provide the first indications of whether the compound has the potential to be a viable drug candidate for a particular disease.

Formulation Science and Drug Delivery Considerations for Preclinical Application

The formulation of a drug candidate is a critical aspect of preclinical development, as it can significantly impact its solubility, stability, and bioavailability. For this compound, early-stage preclinical studies would likely utilize simple formulations, such as solutions or suspensions in common vehicles like polyethylene (B3416737) glycol (PEG) or methylcellulose. sci-hub.stnih.gov

As development progresses, more sophisticated formulation strategies may be required to optimize the compound's delivery and pharmacokinetic profile. This could involve the use of solubility enhancers, such as cyclodextrins, or the development of more advanced drug delivery systems like nanoparticles or liposomes. The goal of formulation science in the preclinical stage is to develop a stable and effective formulation that can be consistently used in animal studies and that is suitable for the intended route of administration. nih.gov

Strategic Development Paths for Future Preclinical Research on this compound

The strategic development path for future preclinical research on this compound would be contingent on the initial findings from the foundational studies described above. If the compound demonstrates a favorable ADME profile, potent and selective pharmacodynamic activity, and efficacy in a relevant disease model, further preclinical development would be warranted.

This would involve more comprehensive toxicology and safety pharmacology studies to assess the compound's potential for adverse effects. Long-term animal studies would be conducted to evaluate chronic toxicity. Additionally, the manufacturing process for the compound would need to be scaled up to produce larger quantities for these extensive studies. A successful outcome from this comprehensive preclinical evaluation would be the submission of an Investigational New Drug (IND) application to regulatory authorities, which is a prerequisite for initiating clinical trials in humans.

Future Directions and Emerging Research Avenues for 1 2,3 Difluorophenyl Piperidin 2 One

Integration of Omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)

There is currently no available research detailing the integration of omics technologies with the study of 1-(2,3-Difluorophenyl)piperidin-2-one. Omics approaches, which involve the large-scale study of biological molecules, could provide a comprehensive understanding of the compound's mechanism of action. nih.govhumanspecificresearch.org For instance, transcriptomics could identify changes in gene expression in response to the compound, while proteomics could reveal alterations in protein levels and metabolomics could uncover shifts in metabolic pathways. frontiersin.orgfrontiersin.org However, no such studies have been published for this compound.

Development of Chemical Probes and Biosensors Based on this compound

The development of chemical probes and biosensors is a burgeoning field that allows for the real-time detection and visualization of biological processes. mdpi.commdpi.com These tools are instrumental in studying complex biological pathways. While the piperidine (B6355638) scaffold is a common feature in many biologically active compounds, there is no specific information on the use of this compound as a basis for creating such probes or sensors. nanobioletters.commdpi.com The potential for modifying its structure to incorporate fluorescent tags or other signaling moieties remains an unexplored area of research.

Application in Chemical Biology and Tools for Biological Pathway Interrogation

Chemical biology often utilizes small molecules to probe and understand biological systems. While piperidin-4-ones, a related class of compounds, have been explored for their potential as pharmacophores, the specific application of this compound in interrogating biological pathways has not been documented. semanticscholar.org Its potential to modulate specific enzymes or receptors, and thus serve as a tool for pathway analysis, is yet to be investigated.

Exploration of Novel Therapeutic Areas and Biological Applications

The piperidine ring is a key structural motif in numerous pharmaceuticals. nih.gov Derivatives of piperidine have shown a wide range of biological activities, including anticancer and anti-inflammatory properties. nih.govnih.gov However, the specific therapeutic potential of this compound has not been reported in the available literature. Future research could explore its activity in various disease models to identify potential novel applications.

Interdisciplinary Collaboration and Translational Research Opportunities

Given the lack of foundational research on this compound, opportunities for interdisciplinary collaboration and translational research are presently hypothetical. Such collaborations, often essential for drug discovery and development, would require initial studies to establish the compound's basic biological activities and mechanism of action.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.